molecular formula C21H21NO5 B12511951 Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate

Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate

Cat. No.: B12511951
M. Wt: 367.4 g/mol
InChI Key: SPIKPMRNIFSZOL-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate (CAS: 380886-37-3) is a synthetic ester derivative featuring a tert-butyl ester group, a phenylpropanoate backbone, and a 1,3-dioxoisoindol-2-yloxy substituent.

Properties

IUPAC Name

tert-butyl 2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIKPMRNIFSZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate typically involves the esterification of 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (2S,3'S)-[2-²H₁]-2-(2,3-dihydro-3-methoxy-1-oxo-1H-isoindol-2-yl)-3-phenylpropanoate (Compound 14/17)

  • Structural Differences : Replaces the tert-butyl ester with a methyl ester and introduces a deuterium atom at the C2 position. The isoindol substituent includes a methoxy group instead of the 1,3-dioxoisoindole system.
  • Functional Implications :
    • The methyl ester is more susceptible to hydrolysis due to reduced steric hindrance.
    • Deuteration at C2 enables isotopic labeling for metabolic or mechanistic studies, as seen in deuterated phenylalanine derivatives .

Tert-butyl (2R,3R)-2-((4-(tert-butyl)phenyl)amino)-3-hydroxy-3-(isoquinolin-3-yl)-3-phenylpropanoate (Compound C53)

  • Structural Differences: Features additional substituents—a hydroxy group, an amino group linked to a 4-tert-butylphenyl moiety, and an isoquinolin-3-yl group.
  • Functional Implications: Increased steric bulk from multiple substituents may reduce solubility in polar solvents. The hydroxy and amino groups enable participation in hydrogen bonding, influencing reactivity in asymmetric aldol reactions .
  • Research Findings : Synthesized via visible-light-driven catalysis, highlighting its role in stereoselective synthesis. Characterization includes NMR, HRMS, and HPLC data, underscoring its purity and structural complexity .

Tert-butyl 6-(p-tolylsulfonyloxy)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1558037-97-0)

  • Structural Differences : Contains a spiroazetidine ring and a p-toluenesulfonyloxy (tosyloxy) group.
  • Functional Implications: The tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions.
  • Applications : Likely serves as a precursor in spirocyclic compound synthesis, though specific data are unavailable.

3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one

  • Structural Differences: A pyrazol-4-one fused with an indeno ring system.
  • Functional Implications: The planar aromatic system may enhance UV absorbance or fluorescence properties.
  • Safety Profile: No classified hazards, but toxicological data remain uninvestigated .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Key Substituents Functional Attributes
Tert-butyl 2-[(1,3-dioxoisoindol-2-yl)oxy]-3-phenylpropanoate 380886-37-3 1,3-dioxoisoindol-2-yloxy, tert-butyl ester High ester stability; potential synthetic intermediate
Methyl (2S,3'S)-[2-²H₁]-2-(methoxyisoindolyl)-3-phenylpropanoate Not provided Methyl ester, deuterium, methoxyisoindolyl Isotopic labeling utility
Tert-butyl (2R,3R)-2-(4-tert-butylphenylamino)-3-hydroxy-3-(isoquinolinyl)-... Not provided Amino, hydroxy, isoquinolinyl, tert-butyl Stereoselective synthesis via photocatalysis
Tert-butyl 6-(p-tolylsulfonyloxy)-2-azaspiro[3.3]heptane-2-carboxylate 1558037-97-0 Spiroazetidine, tosyloxy Conformational rigidity; leaving group reactivity
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one 946387-25-3 Indeno-pyrazolone, tert-butyl Lipophilicity; unclassified hazards

Research Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound enhances stability but may reduce solubility compared to methyl esters. This trade-off is critical in designing prodrugs or labile intermediates .
  • Synthetic Utility : Structural analogs like Compound C53 demonstrate the role of tert-butyl esters in asymmetric catalysis, where steric bulk directs stereochemical outcomes .
  • Safety Considerations: While some analogs (e.g., indeno-pyrazolones) lack hazard classifications, thorough toxicological evaluation remains essential for pharmaceutical applications .

Biological Activity

Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate (CAS: 380886-37-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Tert-butyl (R)-2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate
  • Molecular Formula : C21H21NO5
  • Molecular Weight : 367.41 g/mol
  • CAS Number : 380886-37-3
  • Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure enables it to bind to specific enzymes or receptors, modulating their activity and leading to various pharmacological effects. Notably, the presence of the isoindole moiety is believed to enhance its affinity for certain biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of isoindole compounds can inhibit tumor cell proliferation. For instance, a study demonstrated that related compounds displayed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .
  • Antioxidant Activity : The antioxidant capacity of isoindole derivatives has been evaluated in several studies, indicating their potential to scavenge free radicals and reduce oxidative stress in cells.

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range.
Reported anti-inflammatory effects in vitro through the inhibition of NF-kB signaling pathways.
Evaluated antioxidant properties showing effective radical scavenging activity comparable to established antioxidants.

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